5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chloro-4-methylphenyl and 2-methoxyphenyl groups can be done via electrophilic aromatic substitution or other suitable methods.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and pressures. The specific details would depend on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-methylphenyl)furan-2-carboxamide
- N-(2-methoxyphenyl)furan-2-carboxamide
- 5-(4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Uniqueness
The unique combination of the 3-chloro-4-methylphenyl and 2-methoxyphenyl groups in 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could be explored through comparative studies to identify specific advantages or applications.
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-13(11-14(12)20)16-9-10-18(24-16)19(22)21-15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEPRNYLPYLACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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